molecular formula C6H12N2OS3 B14758058 (Dimethylamino)[(dimethylcarbamoyl)disulfanyl]thioxomethane CAS No. 1115-06-6

(Dimethylamino)[(dimethylcarbamoyl)disulfanyl]thioxomethane

Cat. No.: B14758058
CAS No.: 1115-06-6
M. Wt: 224.4 g/mol
InChI Key: HXUATFGAHUOFRN-UHFFFAOYSA-N
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Description

(Dimethylamino)[(dimethylcarbamoyl)disulfanyl]thioxomethane is a chemical compound with the molecular formula C6H12N2OS3. It is a thioxomethane derivative containing nitrogen, oxygen, sulfur, and carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (Dimethylamino)[(dimethylcarbamoyl)disulfanyl]thioxomethane can be achieved through a three-component coupling reaction involving carbon disulfide (CS2), aryl/alkyl thiols, and amines in the presence of a common base such as potassium carbonate (K2CO3). This reaction can proceed in a mixed solvent of water and dimethylacetamide (DMAc) without requiring any catalysts or extensive prefunctionalization of reactants .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature

Chemical Reactions Analysis

Types of Reactions

(Dimethylamino)[(dimethylcarbamoyl)disulfanyl]thioxomethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols and amines.

    Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines and thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(Dimethylamino)[(dimethylcarbamoyl)disulfanyl]thioxomethane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (Dimethylamino)[(dimethylcarbamoyl)disulfanyl]thioxomethane involves its ability to interact with various molecular targets and pathways. The compound’s sulfur-containing groups can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological activity. The exact molecular targets and pathways involved are not well-characterized in the available literature.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl disulfide (DMDS): A related compound with similar sulfur-containing groups.

    Dimethyl sulfoxide (DMSO): Another sulfur-containing compound with different oxidation states.

    Carbon disulfide (CS2): A precursor used in the synthesis of (Dimethylamino)[(dimethylcarbamoyl)disulfanyl]thioxomethane.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in organic synthesis make it a valuable compound in scientific research.

Properties

CAS No.

1115-06-6

Molecular Formula

C6H12N2OS3

Molecular Weight

224.4 g/mol

IUPAC Name

S-(dimethylcarbamothioylsulfanyl) N,N-dimethylcarbamothioate

InChI

InChI=1S/C6H12N2OS3/c1-7(2)5(9)11-12-6(10)8(3)4/h1-4H3

InChI Key

HXUATFGAHUOFRN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)SSC(=S)N(C)C

Origin of Product

United States

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